2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazole forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 2-Amino-4-(4,5-dihydro-1H-imidazol-2-yl)butanoic acid
- 2-Amino-4-(4,5-dimethyl-1H-imidazol-2-yl)thio-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
What sets 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoic acid apart is its specific substitution pattern on the imidazole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-4-(4,5-dimethylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-3-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14) |
InChI Key |
YPYNIFFKEGPJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CCC(C(=O)O)N)C |
Origin of Product |
United States |
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